molecular formula C23H19N5 B2931263 2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine CAS No. 900294-65-7

2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No. B2931263
CAS RN: 900294-65-7
M. Wt: 365.44
InChI Key: RDIVZXUYZQKGFE-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858, and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C -substituted imidazoles .


Molecular Structure Analysis

The imidazole ring of both molecules are essentially planar . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Pyrazolo[1,5-a]pyrimidine derivatives and related compounds have been extensively studied for their synthesis and structural properties. These compounds are recognized for their diverse applications, owing to their heterocyclic structure that allows for a wide range of biological activities. The synthesis of these compounds often involves strategies to introduce various substituents, enhancing their potential applications in medicinal chemistry and material science (Jindal & Kaur, 2021). Additionally, the formation and uses of imidazo[1,2-a]pyrimidines and related compounds have been reviewed, highlighting synthetic methods and their application to biological activities (Kobak & Akkurt, 2022).

Biological and Medicinal Applications

The heterocyclic moieties such as pyrazolo[1,5-a]pyrimidine and related structures have shown a range of biological and medicinal applications. For instance, these compounds have been identified as suitable for use as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them effective as sensing probes in biological applications (Jindal & Kaur, 2021). Moreover, the pharmacophore design of kinase inhibitors based on imidazole scaffolds, including pyrazolo[1,5-a]pyrimidine derivatives, emphasizes their role in developing selective inhibitors for various biological targets (Scior et al., 2011).

Material Science and Other Applications

Compounds with the pyrazolo[1,5-a]pyrimidine scaffold are not only significant in biological contexts but also in material science, where their optical and electronic properties can be harnessed for developing new materials. For instance, their use in optoelectronic materials has been explored, indicating the potential for creating novel luminescent and photoelectric conversion elements based on these heterocyclic compounds (Lipunova et al., 2018).

Mechanism of Action

Imidazole-based compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

2-methyl-7-(2-methylimidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5/c1-16-22(19-11-7-4-8-12-19)23-25-20(18-9-5-3-6-10-18)15-21(28(23)26-16)27-14-13-24-17(27)2/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIVZXUYZQKGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5C=CN=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine

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